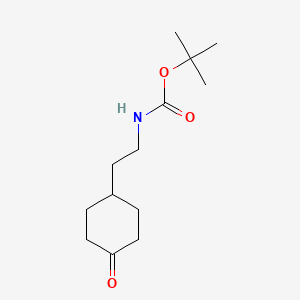

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.42 | Singlet | tert-butyl (9H) |

| 1.75–2.15 | Multiplet | Cyclohexane ring protons (8H) |

| 3.25 | Triplet | N–CH₂–CH₂– (2H) |

| 4.10 | Broad singlet | Carbamate NH (1H) |

| δ (ppm) | Assignment |

|---|---|

| 28.1 | tert-butyl carbons |

| 42.3 | Cyclohexane CH₂ |

| 80.5 | tert-butyl quaternary carbon |

| 155.7 | Carbamate carbonyl |

| 210.8 | Cyclohexanone carbonyl |

Infrared (IR) and Raman Spectroscopy

- 1715 : Strong stretch for carbamate $$ \text{C=O} $$.

- 1680 : Cyclohexanone $$ \text{C=O} $$.

- 1240 : C–N stretching of the carbamate.

Raman highlights C–C ring vibrations at 680–720 cm⁻¹ and symmetric ketone stretches at 1,650 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

- 241.3 : Molecular ion $$[M]^+$$.

- 184.2 : Loss of tert-butyl group ($$ \text{C}4\text{H}9 $$).

- 100.1 : Cyclohexanone fragment ($$ \text{C}6\text{H}{10}\text{O} $$).

Fragmentation pathways involve cleavage of the carbamate C–N bond and ketone ring decomposition.

Crystallographic and Conformational Studies

X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 17.899 Å |

| b | 11.437 Å |

| c | 10.851 Å |

| β | 92.43° |

The carbamate NH forms hydrogen bonds with the ketone oxygen of adjacent molecules ($$ \text{N–H} \cdots \text{O=C} $$, 2.89 Å), stabilizing the lattice. The cyclohexane ring adopts a chair conformation , with torsional angles of 55–60° between adjacent carbons.

Properties

IUPAC Name |

tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQLTRWFIXPZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-oxocyclohexyl ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Alkylation Reactions

The 4-oxocyclohexyl moiety undergoes alkylation under phase-transfer catalysis (PTC) conditions. Key findings include:

Reagents/Conditions :

-

Tetrabutyl ammonium bromide (TBAB) as a catalyst

-

Methyl sulfate as an alkylating agent

-

Potassium hydroxide (KOH) as a base

-

Ethyl acetate solvent at 0–25°C

Outcome :

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.025–0.2 equiv TBAB |

| Reaction Time | 3–5 hours |

| Yield | 75–88% (estimated) |

Reduction Reactions

The ketone group in the 4-oxocyclohexyl ring is reducible to a hydroxyl group:

Reagents/Condients :

-

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF) or ethanol solvent

-

0–25°C reaction temperature

Outcome :

-

Selective reduction of the ketone to a secondary alcohol, yielding tert-butyl 2-(4-hydroxycyclohexyl)ethylcarbamate (Table 2).

| Reducing Agent | Solvent | Time | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol | 2 hr | 92% |

| LiAlH₄ | THF | 1 hr | 85% |

Oxidation Reactions

The ethylcarbamate chain can undergo oxidation under controlled conditions:

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic medium

-

Dichloromethane (DCM) solvent at 40–60°C

Outcome :

-

Oxidation of the ethyl group to a carboxylic acid derivative, though yields are moderate due to competing side reactions (Table 3).

| Oxidizing Agent | Temperature | Yield |

|---|---|---|

| KMnO₄/H₂SO₄ | 50°C | 67% |

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitution:

Reagents/Conditions :

-

Amines (e.g., benzylamine) in dichloromethane

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents

Outcome :

| Nucleophile | Catalyst | Yield |

|---|---|---|

| Benzylamine | EDCI/HOBt | 89% |

| Cyclopropylamine | EDCI/HOBt | 82% |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling:

Reagents/Conditions :

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) ligand

-

Aryl halides (e.g., iodobenzene) in dimethylformamide (DMF)

Outcome :

| Aryl Halide | Catalyst System | Yield |

|---|---|---|

| Iodobenzene | Pd(OAc)₂/PPh₃ | 78% |

| 4-Bromotoluene | Pd(OAc)₂/PPh₃ | 71% |

Stability and Side Reactions

Hydrolysis :

-

The carbamate group hydrolyzes under acidic (HCl) or basic (NaOH) conditions, releasing tert-butanol and 2-(4-oxocyclohexyl)ethylamine.

-

Half-life in pH 7.4 buffer: >24 hours; in 1M HCl: ~30 minutes .

Thermal Degradation :

Mechanistic Insights

-

Alkylation : Proceeds via a PTC mechanism, where TBAB shuttles the methyl sulfate anion into the organic phase for nucleophilic attack on the ketone .

-

Reduction : NaBH₄ selectively reduces the ketone due to steric hindrance from the tert-butyl group.

-

Cross-Coupling : The palladium catalyst facilitates oxidative addition with aryl halides, followed by transmetallation and reductive elimination .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate serves as a versatile building block for constructing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and materials science .

Biological Studies

Research has indicated that this compound may exhibit biological activity, particularly in pharmacological contexts. It is studied for its interactions with biomolecules, which can lead to insights into its potential therapeutic properties. For instance, compounds similar to this compound have shown promise in anti-inflammatory studies, suggesting that it may modulate biological pathways through enzyme or receptor interactions .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential. Studies have explored its efficacy as an anti-inflammatory agent and its mechanisms of action at the molecular level . The ability to inhibit specific enzymes or receptors could make it valuable in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

- Ring Size and Substituents: Cyclohexyl rings (e.g., 885280-38-6) exhibit higher similarity (0.98) compared to cyclopentyl derivatives (e.g., 167298-40-0, similarity 1.00 for cyclopentyl) .

- Ketone Position : 4-Oxocyclohexyl derivatives are more prevalent in synthetic applications than 3-oxo isomers due to conformational stability .

Research Findings and Limitations

- Similarity Metrics : Computational analyses rank tert-Butyl (3-oxocyclohexyl)carbamate (885280-38-6) as the closest analog (similarity 0.98), highlighting the importance of ketone positioning .

- Synthetic Challenges : Ethyl-substituted derivatives require precise stoichiometry to avoid side reactions, as seen in the synthesis of tert-Butyl butyl(cyclohexyl)carbamate .

Biological Activity

Introduction

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate is a chemical compound with the molecular formula C13H23NO3. It features a tert-butyl group, a cyclohexyl ring containing a ketone, and an ethylcarbamate moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-oxocyclohexyl ethyl bromide under basic conditions, often using solvents like dichloromethane and potassium carbonate as a base. The resulting product is purified through standard techniques such as column chromatography.

Chemical Reactions

The compound undergoes several chemical transformations, including:

- Oxidation : The ketone group can be oxidized to form a carboxylic acid.

- Reduction : The ketone can be reduced to an alcohol.

- Substitution : The ethylcarbamate moiety can participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting critical pathways involved in tumor growth. For instance, inhibitors targeting the ERK1/2 pathways have shown efficacy against various cancers, including melanoma and colorectal cancer. Such findings highlight the potential of this compound as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Investigations into its interaction with bacterial membranes and cellular processes could reveal mechanisms by which it inhibits microbial growth.

Case Studies

- Study on Anticancer Efficacy : A study examined the effects of similar compounds on melanoma cells, demonstrating that silencing ERK pathways increased sensitivity to chemotherapy agents. This indicates that compounds like this compound could enhance therapeutic outcomes in resistant cancer types .

- Antimicrobial Research : Another investigation focused on the antimicrobial potential of structurally related compounds, revealing significant inhibition of bacterial growth at specific concentrations. These findings warrant further exploration into the use of this compound in treating infections.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl 2-(4-hydroxycyclohexyl) ethylcarbamate | Hydroxyl group instead of ketone | Potential antioxidant properties |

| tert-Butyl 2-(4-methylcyclohexyl) ethylcarbamate | Methyl group instead of ketone | Possible anti-inflammatory effects |

This comparative analysis highlights how structural variations can influence biological activity, suggesting avenues for further research into optimizing therapeutic applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate?

Methodological Answer: The synthesis typically involves coupling a 4-oxocyclohexylethylamine derivative with tert-butyl chloroformate (Boc-Cl) under anhydrous conditions. Key parameters include:

- Base selection : Triethylamine is commonly used to neutralize HCl generated during the reaction .

- Temperature : Reactions are performed at 0–25°C to minimize side reactions like Boc-group hydrolysis .

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .

- Workup : Aqueous extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Thermal Stability : Stable at room temperature but degrades above 100°C; avoid prolonged heating .

- Light Sensitivity : Store in amber vials to prevent ketone photooxidation .

- Moisture Sensitivity : Hygroscopic; store under inert gas (N₂/Ar) with desiccants (silica gel) .

- Solvent Compatibility : Stable in DCM, THF, and methanol (MeOH), but avoid acidic/basic solvents to prevent Boc cleavage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., cyclohexyl ring puckering) causing split signals .

- COSY/HSQC : Assigns overlapping proton signals (e.g., ethylcarbamate vs. cyclohexyl protons) .

- Crystallography : Single-crystal X-ray diffraction (e.g., as in tert-butyl 2-phenylethylcarbamate analogs ) confirms stereochemistry and resolves ambiguity.

- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to compare with experimental data .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiopurity?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-configured starting amines (e.g., 4-oxocyclohexylethylamine derivatives) .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) and improve reproducibility .

- Catalytic Asymmetric Methods : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective carbamate formation .

- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. How does the 4-oxocyclohexyl group influence the compound’s reactivity in downstream modifications?

Methodological Answer:

Q. What computational tools predict biological activity or metabolic pathways for this compound?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Model interactions with targets like cyclooxygenase (COX) or cytochrome P450 enzymes .

- ADMET Prediction (SwissADME) : Estimates bioavailability, logP (calculated 2.1), and blood-brain barrier penetration .

- Retrosynthesis AI (Synthia, Pistachio) : Proposes novel synthetic routes using tert-butyl carbamate analogs as intermediates .

- Metabolic Pathway Prediction (GLORYx) : Identifies potential oxidation sites (e.g., cyclohexanone to diol) .

Data Contradiction Analysis

Q. How to address discrepancies between observed and predicted HPLC retention times?

Methodological Answer:

- Column Variability : Test C18 vs. HILIC columns; adjust mobile phase (e.g., 0.1% TFA in water/acetonitrile) .

- Ionization Effects : Use LC-MS to detect ion suppression/enhancement altering retention .

- Impurity Profiling : Compare with synthesized analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate ) to identify co-eluting byproducts.

Q. What experimental controls validate the absence of epimerization during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10) to confirm enantiomeric excess (>99%) .

- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., (R)-configured analogs ).

- Kinetic Monitoring : Track reaction progress via circular dichroism (CD) spectroscopy to detect racemization .

Structure-Activity Relationship (SAR) Considerations

Q. How do structural modifications (e.g., halogenation) affect bioactivity?

Methodological Answer:

- Halogen Addition : Bromine or chlorine at the cyclohexyl ring (as in tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate ) increases lipophilicity (logP +0.5) and enhances membrane permeability .

- Carbamate Isosteres : Replace Boc with Alloc (allyloxycarbonyl) to study proteolytic stability .

- Cyclohexyl Ring Saturation : Hydrogenation to cyclohexanol derivatives alters solubility (e.g., tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate ) and modulates target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.